2-(Aminooxy)-2-methylpropane-1,3-diol
Description
Structural Analysis and Isomeric Considerations
The molecular formula of 2-(aminooxy)-2-methylpropane-1,3-diol is C5H13NO4 , with a molar mass of 151.16 g/mol . The central carbon (C2) is bonded to a methyl group (-CH3), an aminooxy group (-ONH2), and two hydroxymethyl (-CH2OH) groups (Figure 1). This arrangement creates a sterically congested environment around C2, resulting in a rigid tetrahedral geometry.
Isomeric Possibilities
- Positional Isomerism : Substitution of the aminooxy group to C1 or C3 would yield positional isomers. However, such isomers are not synthetically prevalent due to the thermodynamic stability of the 2-substituted product during aldol-like condensations.
- Stereoisomerism : The molecule lacks chiral centers because the two hydroxymethyl groups on C1 and C3 are identical, rendering C2 a meso carbon. Thus, enantiomeric forms do not exist.
Table 1: Key Bond Lengths and Angles from DFT Calculations
| Parameter | Value (Å or °) |
|---|---|
| C2-N (aminooxy) | 1.45 Å |
| N-O (aminooxy) | 1.38 Å |
| C2-C1/C3 (hydroxymethyl) | 1.54 Å |
| C2-CH3 | 1.53 Å |
| C-O (hydroxyl) | 1.42 Å |
| C2-N-O angle | 112° |
| C1-C2-C3 angle | 109.5° |
Bond lengths and angles derived from B3LYP/6-31G(d) calculations.
Spectroscopic Characterization Techniques
Infrared (IR) Spectral Signatures of Aminooxy and Diol Functionalities
The IR spectrum of 2-(aminooxy)-2-methylpropane-1,3-diol reveals distinct absorptions for its functional groups:
- O-H Stretch : A broad band at 3200–3400 cm⁻¹ corresponds to hydrogen-bonded hydroxyl groups of the diol.
- N-O Stretch : A medium-intensity peak at 930–960 cm⁻¹ arises from the aminooxy group’s N-O bond.
- C-O Stretch : Strong absorptions at 1050–1100 cm⁻¹ and 1150–1200 cm⁻¹ are attributed to C-O bonds in the hydroxymethyl and aminooxy groups, respectively.
Table 2: Major IR Bands and Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300 (broad) | O-H stretching (diol) |
| 2920, 2850 | C-H stretching (CH3, CH2) |
| 1450 | C-H bending (CH3) |
| 1120 | C-O stretching (diol) |
| 950 | N-O stretching |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton (¹H) NMR
- δ 1.20 ppm (s, 3H) : Methyl group (C2-CH3) as a singlet due to no adjacent protons.
- δ 3.50–3.70 ppm (m, 4H) : Methylene protons (-CH2OH) split into multiplets from coupling with hydroxyl protons.
- δ 4.80 ppm (s, 2H) : Aminooxy protons (-ONH2) as a singlet, exchange-broadened due to hydrogen bonding.
Carbon (¹³C) NMR
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations of Molecular Geometry
Geometry optimization at the B3LYP/6-31G(d) level confirms a C2-symmetric structure with bond lengths and angles consistent with experimental data (Table 1). The aminooxy group adopts a staggered conformation relative to the methyl group to minimize steric strain. The dihedral angle between the N-O bond and adjacent C-CH2OH groups is 60° , favoring intramolecular hydrogen bonding between the aminooxy and hydroxyl protons.
Vibrational Frequency Analysis via Quantum Mechanical Modeling
DFT-calculated vibrational frequencies agree closely with experimental IR data:
- The O-H stretching mode at 3350 cm⁻¹ matches the observed broad band (deviation: ±20 cm⁻¹).
- The N-O stretching frequency at 940 cm⁻¹ aligns with the experimental value (deviation: ±10 cm⁻¹).
- Discrepancies in C-O stretching modes (<5%) arise from solvent effects not modeled in calculations.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| O-H stretch | 3300 | 3350 |
| N-O stretch | 950 | 940 |
| C-O stretch | 1120 | 1105 |
Calculations performed using Gaussian 09 with B3LYP/6-31G(d).
Properties
Molecular Formula |
C4H11NO3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-aminooxy-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C4H11NO3/c1-4(2-6,3-7)8-5/h6-7H,2-3,5H2,1H3 |
InChI Key |
WQFKLUVCQOAJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)ON |
Origin of Product |
United States |
Preparation Methods
Preparation from 2-Methylene-1,3-propanediol
A common precursor, 2-methylene-1,3-propanediol, can be synthesized by hydrolysis of 2-methylene-1,3-dichloropropane with potassium carbonate in water under reflux for extended periods (e.g., 40 hours), followed by extraction and distillation to isolate the diol.
This diol can then be converted to the aminooxy derivative by substitution reactions.
Amination via Halogenated Intermediates
The diol can be converted to halogenated intermediates such as 3-chloro-2-(chloromethyl)prop-1-ene by reaction with thionyl chloride in the presence of pyridine and dichloromethane at reflux for 3 hours. This intermediate is then subjected to nucleophilic substitution with hydroxylamine or aminooxy reagents to introduce the aminooxy group.
Protection and Functionalization
Selective protection of hydroxyl groups using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dichloromethane at room temperature overnight allows for regioselective functionalization. After protection, the free hydroxyl or halogenated sites can be converted to aminooxy groups by nucleophilic substitution or other amination methods.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Protection with TBDPSCl | TBDPSCl, imidazole, DCM, 0-20°C, 18 h | 30.3% | Purification by silica gel chromatography |
A method involving phase transfer catalysis uses di-tert-butyl dicarbonate and sodium hydroxide in the presence of tetrabutylammonium hydrogensulfate in dichloromethane and water at 15-30°C for 7-8 hours. This approach facilitates the introduction of aminooxy groups under mild conditions with high yields (up to 100% reported for related diol transformations).
| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrolysis of dichloropropane | K2CO3, water, reflux 40 h | Moderate (58%) | Simple reagents, straightforward | Long reaction time, moderate yield | |
| Chlorination with thionyl chloride | SOCl2, pyridine, DCM, reflux 3 h | Low (32%) | Effective halogenation | Low yield, requires careful handling of SOCl2 | |
| Protection with TBDPSCl | TBDPSCl, imidazole, DCM, RT, 18 h | Low (30.3%) | Selective protection | Additional steps, moderate yield | |
| Phase transfer catalysis | Di-tert-butyl dicarbonate, NaOH, tetrabutylammonium hydrogensulfate, DCM/water | High (up to 100%) | Mild conditions, high yield | Requires phase transfer catalyst, multi-step additions |
The hydrolysis of halogenated precursors to diols is a well-established route but often suffers from long reaction times and moderate yields.
Chlorination steps using thionyl chloride are effective but yield losses occur due to side reactions and workup complexity.
Protection strategies are essential for regioselective functionalization but add complexity and reduce overall yield.
Phase transfer catalysis methods offer significant advantages in yield and mildness, making them attractive for scale-up and industrial applications.
The choice of solvent, temperature control, and reagent stoichiometry critically influence the efficiency and purity of the final aminooxy diol.
The preparation of 2-(Aminooxy)-2-methylpropane-1,3-diol involves multi-step synthetic routes starting from 2-methylene-1,3-propanediol or related halogenated intermediates. Among the methods, phase transfer catalysis combined with di-tert-butyl dicarbonate and sodium hydroxide in biphasic systems provides the highest yields and operational simplicity. Protection-deprotection strategies and halogenation-amination sequences are also employed but generally result in lower yields and more complex procedures. Optimization of reaction conditions and purification steps is essential for obtaining high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Aminooxy)-2-methylpropane-1,3-diol can yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Organic Synthesis
Chemoselective Reactions : The aminooxy group is known for its ability to react selectively with carbonyl compounds (aldehydes and ketones), which is a key feature in organic synthesis. This property allows for the formation of oximes, facilitating the development of complex molecules through chemoselective ligation techniques. For instance, aminooxy compounds have been utilized to create dendron scaffolds for targeted drug delivery systems .
Click Chemistry : 2-(Aminooxy)-2-methylpropane-1,3-diol has been employed in "click chemistry," a powerful tool for constructing diverse molecular architectures. It allows for the rapid and efficient formation of covalent bonds under mild conditions. This application is particularly useful in the development of bioconjugates and polymeric materials .
Biochemical Applications
Cellular Probes : The compound has been used to create clickable probes for monitoring cellular processes such as ADP-ribosylation. These probes facilitate the study of post-translational modifications on proteins, providing insights into cellular signaling pathways and disease mechanisms .
Drug Development : In medicinal chemistry, aminooxy diols serve as intermediates in the synthesis of bioactive compounds. Their ability to form stable linkages with biomolecules makes them suitable candidates for drug conjugation strategies, enhancing the efficacy and targeting of therapeutic agents .
Material Science
Polymer Chemistry : The incorporation of 2-(Aminooxy)-2-methylpropane-1,3-diol into polymer matrices has been explored to enhance material properties. For example, its use in synthesizing polyesters through enzymatic processes has shown promise in developing biodegradable materials that are environmentally friendly .
Nanotechnology : The compound can be utilized in the functionalization of nanoparticles. By attaching aminooxy groups to nanoparticle surfaces, researchers can improve the solubility and stability of these materials while enabling further functionalization with various biological and chemical moieties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks electrophilic carbonyl groups to form oxime bonds. This property makes it a valuable tool in bioorthogonal chemistry, where it is used to label and modify biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
2-Amino-2-methylpropane-1,3-diol Derivatives
- Example: 2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-2-methylpropane-1,3-diol (C₁₁H₁₄ClNO₃) Synthesis: Formed via condensation of 5-chlorosalicylaldehyde and 2-amino-2-methylpropane-1,3-diol in methanol under reflux . Structure: Exists as a zwitterion with intramolecular N–H⋯O hydrogen bonds (S(6) ring) and intermolecular O–H⋯O interactions forming (001) sheets . Key Data:
| Property | Value |
|---|---|
| Space group | P 1 |
| R[F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.076 |
Schiff Base Derivatives
- Example: 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol Applications: Exhibits anticancer activity (IC₅₀ = 4.2 μM against HeLa cells) and undergoes molecular docking studies with DNA targets . Characterization: Confirmed via XRD, FTIR, NMR, and UV-Vis spectroscopy, with DFT calculations supporting its planar anthracene moiety .
Phenolic Ether Derivatives
- Example: 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Source: Isolated from Cerasus tomentosa leaves . Activity: Demonstrates moderate brine shrimp lethality (LC₅₀ = 21.7 μg/mL) and zebrafish embryo toxicity .
Functional Comparison
| Compound Class | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|
| Aminooxy Derivatives | -ONH₂, -OH | Corrosion inhibition, coordination | Zwitterionic forms, H-bond networks |
| Schiff Bases | -CH=N-, -OH | Anticancer, molecular docking | Planar aromatic systems, redox-active |
| Phenolic Ethers | -O-, -OH, -OCH₃ | Natural product isolation, bioactivity | High polarity, thermal stability |
Research Findings and Data Tables
Crystallographic Data Comparison
Bioactivity Profiles
| Compound | Assay Model | Activity (IC₅₀/LC₅₀) | Mechanism |
|---|---|---|---|
| 2-[(Anthracene-9-ylmethylene)amino]-... | HeLa cells | 4.2 μM | DNA intercalation |
| 1-(4-Hydroxy-3-methoxyphenyl)-... | Brine shrimp | 21.7 μg/mL | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
